N-Undecyloyldopamine
Description
Structure
3D Structure
Properties
CAS No. |
105955-09-7 |
|---|---|
Molecular Formula |
C19H31NO3 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]undecanamide |
InChI |
InChI=1S/C19H31NO3/c1-2-3-4-5-6-7-8-9-10-19(23)20-14-13-16-11-12-17(21)18(22)15-16/h11-12,15,21-22H,2-10,13-14H2,1H3,(H,20,23) |
InChI Key |
AGKWMLSFFLMTQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for N Undecyloyldopamine
Established Synthetic Pathways for N-Undecyloyldopamine
The core of synthesizing this compound involves the formation of an amide bond between the amine group of dopamine (B1211576) and the carboxyl group of undecanoic acid. This process is a specific example of N-acylation.
Strategies for N-Acylation of Dopamine Derivatives
The direct N-acylation of dopamine is a common and effective strategy. To facilitate this amide bond formation, several coupling methods can be employed, often without the need to protect the reactive catechol hydroxyl groups of dopamine. jst.go.jpacademie-sciences.fr
One prevalent method involves the use of a carboxylic acid activating agent. For instance, undecanoic acid can be reacted with a coupling agent to form a more reactive intermediate, which then readily reacts with the amino group of dopamine. Common coupling systems include:
Carbodiimides and Additives: Reagents like N,N′-dicyclohexylcarbodiimide (DCC) are used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). These additives help to increase efficiency and suppress side reactions. academie-sciences.fr
Phosphonium Salts: Reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can effectively mediate the coupling between a carboxylic acid and an amine. plos.org
Acid Anhydrides: Propylphosphonic acid cyclic anhydride (B1165640) (PPACA) has been utilized as a condensation agent for the efficient synthesis of various N-acyldopamines, proving effective even for small-scale syntheses. jst.go.jp Another approach is the conversion of the fatty acid into a mixed anhydride using ethyl chloroformate, which then reacts with dopamine.
Alternatively, more reactive derivatives of the fatty acid, such as the corresponding acid chloride (undecanoyl chloride), can be reacted directly with dopamine in the presence of a base like triethylamine (B128534) (Et₃N) to neutralize the HCl byproduct. mdpi.com
A general scheme for these strategies is presented below:

Figure 1: General synthetic routes for the N-acylation of dopamine.
Reaction Conditions and Optimization for Yield Enhancement
Optimizing the synthesis of this compound focuses on maximizing the yield and purity by carefully controlling reaction conditions. Key variables include the choice of solvent, coupling agent, base, temperature, and reaction time.
A study on the synthesis of N-oleoyldopamine, a close analogue, utilized a combination of BOP as the coupling agent, triethylamine as the base, and tetrahydrofuran (B95107) (THF) as the solvent. The reaction was initiated at a low temperature (0–5°C) and then allowed to proceed at room temperature for an extended period (15 hours) to ensure completion. plos.org Another efficient method for a range of N-acyldopamines employed propylphosphonic acid cyclic anhydride (PPACA) in dichloromethane (B109758) (CH₂Cl₂). jst.go.jp
The table below summarizes common conditions used for the synthesis of N-acyldopamines, which are applicable to this compound.
| Coupling Agent/Method | Base | Solvent | Temperature | Typical Yield | Reference |
| BOP | Triethylamine | THF | 0°C to RT | Moderate | plos.org |
| PPACA | Triethylamine | CH₂Cl₂ | Not specified | Moderate | jst.go.jp |
| Acid Chloride | Triethylamine | THF | Not specified | 65-99% | mdpi.com |
| DCC/HOBt | Triethylamine | Not specified | Not specified | Not specified | academie-sciences.fr |
This is an interactive data table. Users can sort and filter the data.
Optimization often involves a systematic approach where one parameter is varied while others are kept constant to find the global optimal conditions. academie-sciences.fr While high-throughput screening and machine learning are advanced tools for optimizing complex reactions, for a straightforward acylation like this, traditional methods of screening solvents (e.g., THF, DMF, CH₂Cl₂), bases (e.g., triethylamine, N-ethyl diisopropylamine), and coupling agents are typically effective. jst.go.jpplos.orgmdpi.com For example, using an excess of the acylating agent can sometimes drive the reaction to completion but may also lead to the formation of over-acylated byproducts where the catechol hydroxyls are also esterified. jst.go.jp Therefore, careful stoichiometric control is crucial for achieving a high yield of the desired N-acylated product.
Design and Synthesis of this compound Analogues
The design and synthesis of analogues are driven by the need to understand structure-activity relationships (SAR) and to develop compounds with improved or novel biological properties, such as enhanced anti-inflammatory or neuroprotective effects. jst.go.jpnih.gov
Rational Design Principles for Structural Modification
The rational design of this compound analogues involves targeted modifications of its three main structural components: the catechol head, the amide linker, and the lipid tail.
Modification of the Lipid Tail: The length and degree of unsaturation of the fatty acid chain significantly influence the biological activity. Research has shown a "cut-off effect" for some properties, with medium-chain fatty acids (C8-C14) often exhibiting optimal activity. academie-sciences.fr Therefore, analogues with varying chain lengths (shorter or longer than undecanoyl's C11 chain) or with unsaturation (e.g., using oleic or arachidonic acid) are synthesized to probe this effect. jst.go.jpmdpi.com Introducing bulky groups, like a pivaloyl moiety, can increase resistance to enzymatic hydrolysis. nih.gov
Modification of the Catechol Head: The two hydroxyl groups on the phenyl ring are critical for certain biological activities, such as antioxidant effects and interaction with specific receptors. nih.govrug.nl Analogues are designed to investigate the importance of these groups. Common modifications include:
Omitting one hydroxyl group: Replacing dopamine with tyramine (B21549) yields N-undecyloyltyramine, allowing researchers to assess the role of the individual hydroxyls. nih.gov
Masking the hydroxyl groups: Acetylation or methylation of the hydroxyl groups can alter the compound's polarity, cell permeability, and susceptibility to oxidation. nih.govnih.govresearchgate.net
Altering the ring position: Introducing substituents onto the aromatic ring can modulate electronic properties and steric hindrance, potentially fine-tuning receptor interactions. uniroma1.itmdpi.comnsf.gov
Modification of the Amide Linker: The amide bond itself can be altered. Studies on N-octanoyl dopamine (NOD) analogues have explored shortening the linker or interchanging the carbonyl and amide groups, which was found to impact potency for TRPV1 receptor activation. nih.gov
Exploration of Diversified Synthetic Routes for Analogues
The synthetic routes to produce these analogues are typically variations of the N-acylation pathways described for this compound itself.
Varying the Amine: To create analogues with modified head groups, the starting amine is simply substituted. For example, tyramine is used in place of dopamine to synthesize N-acyltyramines. nih.gov
Varying the Acyl Group: To modify the lipid tail, the corresponding fatty acid or acid chloride is used. For instance, docosahexaenoic acid (DHA) is used to create DHA-dopamine. mdpi.com
Multi-step Syntheses: More complex analogues may require multi-step pathways. For example, synthesizing an analogue with a protected catechol group would first involve reacting a protected dopamine derivative (e.g., 3,4-dimethoxyphenethylamine) with the appropriate acid chloride or activated acid. mdpi.com A subsequent demethylation step, often using a strong Lewis acid like boron tribromide (BBr₃), is then required to reveal the free catechol hydroxyls. mdpi.com Similarly, introducing substituents onto the dopamine ring often requires a synthetic sequence starting from a pre-functionalized precursor before the N-acylation step. uniroma1.itmdpi.com
The table below outlines the strategies for synthesizing various classes of analogues.
| Analogue Class | Synthetic Strategy | Key Precursors | Reference |
| Varied Acyl Chain | Direct N-acylation | Dopamine, various fatty acids (e.g., octanoic, stearic, oleic) | jst.go.jp |
| Modified Catechol (Tyramine-based) | Direct N-acylation | Tyramine, undecanoic acid | nih.gov |
| Protected Catechol | N-acylation followed by deprotection | 3,4-Dimethoxyphenethylamine, undecanoyl chloride, BBr₃ | mdpi.com |
| Ring-Substituted | Synthesis of substituted dopamine precursor, then N-acylation | e.g., 6-Chlorodopamine derivative, undecanoic acid | uniroma1.itmdpi.com |
This is an interactive data table. Users can sort and filter the data.
These diversified routes provide chemists with the flexibility to generate a wide array of this compound analogues, enabling thorough investigation into their structure-activity relationships. academie-sciences.frnih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N Undecyloyldopamine
Elucidation of N-Undecyloyldopamine Structure-Activity Relationships
SAR studies explore how variations in the chemical structure of a compound affect its biological activity. collaborativedrug.com For this compound, this involves examining the contributions of its two main components: the N-acyl chain and the dopamine (B1211576) moiety.
The hydrocarbon tail allows N-acyldopamines, including this compound, to embed within cell membranes. nih.gov This interaction can alter the physical properties of the membrane and influence the function of membrane-bound proteins. nih.gov The nature of the acyl chain affects how the molecule partitions between aqueous and lipid environments, a key factor in reaching its biological targets. nih.gov
Research on various N-acyldopamines has demonstrated that both the length and the presence of unsaturation in the acyl chain can significantly modulate their biological effects. For instance, studies on related N-acyl conjugates have shown that altering the acyl group can change the target profile of the molecule. nih.gov
Table 1: Influence of N-Acyl Chain Characteristics on Biological Properties
| N-Acyl Chain Characteristic | Influence on Physicochemical Properties | Impact on Biological Activity |
| Length | Affects hydrophobicity and membrane intercalation. nih.govnih.gov | Modulates the potency and selectivity of interaction with biological targets. nih.gov |
| Unsaturation (Double Bonds) | Influences the conformational flexibility and shape of the molecule. | Can alter binding affinity to receptors and enzymes. |
The dopamine portion of this compound is essential for its biological activity, providing the polar "head" group to the amphiphilic molecule. nih.gov Dopamine itself is a crucial neurotransmitter involved in numerous physiological processes in the central and peripheral nervous systems. nih.govwikipedia.org Its characteristic catechol (3,4-dihydroxyphenyl) group is a key feature.
The hydroxyl groups on the catechol ring are important for receptor binding and interaction with biological targets. Modifications to this part of the molecule, such as altering the number or position of hydroxyl groups, can drastically change or abolish biological activity. The nitrogen atom in the ethylamine (B1201723) side chain of dopamine serves as the attachment point for the undecyloyl group, forming the amide linkage. This linkage is a critical structural element in this compound.
Structural variants of the dopamine moiety would involve changes to the catechol ring or the ethylamine side chain. For example, methylation of the catechol hydroxyls or substitution on the ethylamine backbone would produce distinct analogues with different activity profiles. The integrity of the dopamine structure is often crucial for the specific signaling pathways that N-acyldopamines modulate. nih.gov
The three-dimensional shape, or conformation, of this compound is critical for its interaction with biological targets. Conformational analysis involves studying the different spatial arrangements of atoms in the molecule that can arise from rotation around single bonds. libretexts.org
The flexible undecyloyl chain and the rotatable bonds within the dopamine moiety allow the molecule to adopt various conformations. bkcc.ac.in The most stable conformation, or the one that is recognized by a specific receptor or enzyme, is known as the bioactive conformation. This conformation is not necessarily the lowest energy state of the molecule in solution. wikipedia.org
Theoretical calculations and spectroscopic methods, such as NMR spectroscopy, can be used to study the possible conformations of molecules like this compound. auremn.org.br The interaction between the N-acyl chain and the dopamine headgroup, as well as interactions with the surrounding solvent or biological environment, will influence the preferred conformation. auremn.org.br Identifying the bioactive conformation is a key goal in rational drug design, as it provides a template for creating more rigid and potent analogues. wikipedia.org
Table 2: Key Rotatable Bonds in this compound for Conformational Analysis
| Bond | Description | Potential Conformations |
| Amide Bond (CO-NH) | Connects the acyl chain and dopamine. Has partial double-bond character, leading to cis/trans isomers. | The trans conformation is generally more stable. |
| C-C bonds in the Acyl Chain | Allows for significant flexibility. | Can adopt various staggered and gauche conformations. wikipedia.org |
| C-C bond in the Ethylamine Linker | Rotation around this bond affects the orientation of the catechol ring relative to the acyl chain. | Can result in different spatial arrangements of the key functional groups. |
Application of Quantitative Structure-Activity Relationships (QSAR)
QSAR is a computational modeling technique used to find mathematical relationships between the chemical structures of a series of compounds and their biological activities. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds. collaborativedrug.com
The first step in developing a QSAR model is to calculate molecular descriptors for a set of molecules with known activities. nih.gov These descriptors are numerical values that represent different aspects of a molecule's structure and physicochemical properties. hufocw.org
For this compound and its analogues, a wide range of descriptors can be calculated. talete.mi.itresearchgate.net These can be broadly categorized as:
0D Descriptors: Based on the molecular formula, such as molecular weight and atom counts. hufocw.org
1D Descriptors: Based on lists of molecular fragments, like functional groups. hufocw.org
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity. hufocw.org
3D Descriptors: Based on the 3D coordinates of the atoms, such as steric and surface area parameters. hufocw.org
Physicochemical Descriptors: Properties like lipophilicity (LogP) and electronic properties (e.g., dipole moment). hufocw.org
The selection of appropriate descriptors is crucial for building a predictive QSAR model. biolscigroup.us Descriptors that are relevant to the biological mechanism of action are more likely to result in a robust model. For example, hydrophobic descriptors would be important for activities involving membrane interactions, while electronic descriptors would be key for receptor binding events.
Table 3: Examples of Molecular Descriptors Relevant to this compound QSAR
| Descriptor Class | Specific Descriptor Example | Relevance to this compound |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Quantifies hydrophobicity, related to membrane permeability. hufocw.org |
| Topological | Molecular Connectivity Indices (e.g., Chi indices) | Describe the degree of branching in the acyl chain. j-morphology.com |
| 3D/Geometrical | Solvent-Accessible Surface Area (SASA) | Represents the molecular surface available for interaction. hufocw.org |
| Electronic | Dipole Moment | Reflects the polarity of the molecule, important for electrostatic interactions. biolscigroup.us |
Once descriptors are calculated for a training set of compounds, statistical methods are used to build the QSAR model. nih.gov Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to create an equation that correlates the descriptors with the biological activity. researchgate.net
The general form of a linear QSAR model is: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂, etc., are the molecular descriptors and c₀, c₁, etc., are the regression coefficients determined by the statistical analysis.
A critical part of QSAR modeling is validation, which ensures that the model is robust and has predictive power. researchgate.netnih.gov This involves several steps:
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's stability and predictive ability within the training set. nih.gov A high q² value (typically > 0.5) indicates good internal predictivity. nih.gov
External Validation: The model's ability to predict the activity of an external test set of compounds (not used in model development) is evaluated. biointerfaceresearch.com The predictive r² (pred_r²) is a key metric for this, with values > 0.6 often considered acceptable. nih.gov
Applicability Domain (AD): The AD defines the chemical space in which the model can make reliable predictions. biointerfaceresearch.com
Successful QSAR models for this compound analogues could guide the synthesis of new compounds with improved potency or selectivity, accelerating the drug discovery process. nih.gov
In Silico Approaches for Activity Prediction and Lead Optimization
In the realm of modern drug discovery, in silico methodologies have become indispensable tools for accelerating the identification and refinement of new therapeutic agents. These computational techniques allow for the prediction of a molecule's biological activity and the optimization of its structure to enhance desired properties, thereby reducing the time and cost associated with traditional laboratory-based screening. For this compound and its class of N-acyldopamines, these approaches are particularly valuable for exploring their interactions with various biological targets and for guiding the synthesis of more potent and selective analogs.
Computational strategies in drug design are broadly categorized into structure-based and ligand-based approaches. Structure-based methods, such as molecular docking, are employed when the three-dimensional structure of the biological target is known. frontiersin.org Conversely, ligand-based methods, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are utilized when the target's structure is unknown and rely on the information derived from a set of molecules known to interact with it. frontiersin.org
Target Prediction and Molecular Docking Studies
A primary application of in silico analysis is the prediction of potential biological targets for a given compound. For the N-acyldopamine family, including this compound, prominent targets that have been investigated through computational studies include the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel and cannabinoid receptors (CB1 and CB2). frontiersin.orgmdpi.combiorxiv.orgrug.nl
Molecular docking simulations are instrumental in visualizing the binding of a ligand to its receptor at an atomic level, providing insights into the key interactions that stabilize the complex. In the case of N-acyldopamines, docking studies have been performed to understand their binding modes with receptors like TRPV1. For instance, studies on related N-acyldopamines, such as N-arachidonoyl dopamine (NADA) and N-oleoyldopamine (OLDA), have shown that these molecules adopt a "tail-up, head-down" binding configuration within the vanilloid binding pocket of TRPV1. mdpi.com A hydrogen bond is often formed between the N-acyldopamine and the Thr551 residue in the receptor. mdpi.com The bulky benzene (B151609) ring of NADA has been noted to be approximately 3.48 Å away from the side chain of residue Tyr512, which is a crucial interaction for binding. mdpi.com
While specific docking studies for this compound are not extensively documented in publicly available literature, it is reasonable to infer a similar binding mode within the TRPV1 channel due to its structural similarity to other N-acyldopamines. The undecanoyl (C11) chain of this compound would occupy the hydrophobic pocket of the receptor, while the dopamine headgroup would engage in hydrogen bonding and other polar interactions.
Table 1: Predicted Interacting Residues for N-Acyldopamines with the TRPV1 Receptor based on Molecular Docking Studies of Analogs
| Interacting Residue | Type of Interaction | Reference Compound(s) |
| Tyr512 | Hydrophobic | NADA |
| Thr551 | Hydrogen Bond | NADA, OLDA |
| Tyr551 | Hydrogen Bond (with amide oxygen) | Capsaicin (B1668287) (for comparison) |
| Ser512 | Critical for activation | Capsaicin (for comparison) |
This table is generated based on data from related N-acyldopamines to infer potential interactions for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. A QSAR model is typically represented by an equation where the biological activity is a function of various molecular descriptors, which are numerical representations of the chemical structure's physicochemical properties.
The molecular descriptors used in such a QSAR model could include:
Lipophilicity (logP): The length of the acyl chain in N-acyldopamines significantly influences their lipophilicity, which in turn affects their ability to cross cell membranes and interact with hydrophobic binding pockets.
Electronic Descriptors: Parameters such as the partial atomic charges on the catechol hydroxyl groups and the amide linkage would be important for understanding electrostatic and hydrogen bonding interactions.
Table 2: Hypothetical QSAR Model Parameters for N-Acyldopamine Activity
| Descriptor | Coefficient | R² | Q² |
| logP | +0.75 | 0.85 | 0.72 |
| Amide N-H Charge | -0.21 | ||
| Catechol OH Charge | -0.35 | ||
| Molecular Volume | +0.15 |
This table presents a hypothetical QSAR model to illustrate the potential relationships between molecular descriptors and biological activity for the N-acyldopamine class of compounds. The values are not derived from a specific study on this compound.
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This "pharmacophore" can then be used as a template to search for new molecules with similar features from large chemical databases or to guide the modification of existing leads to improve their activity.
For this compound and its analogs, a pharmacophore model for TRPV1 agonism would likely include:
A hydrogen bond donor feature corresponding to the amide N-H group.
Hydrogen bond acceptor features from the catechol hydroxyl groups.
A hydrophobic region representing the undecanoyl acyl chain.
By understanding these key features, medicinal chemists can design new analogs of this compound with optimized properties. For example, modifications to the acyl chain could be explored to enhance lipophilicity and improve binding affinity. acs.org Similarly, substitutions on the aromatic ring could be made to fine-tune electronic properties and selectivity for different receptors. The ultimate goal of these in silico approaches is to guide the rational design of novel compounds with improved therapeutic potential.
Lack of Sufficient Data Precludes In-Depth Analysis of this compound
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the chemical compound this compound to generate the requested detailed article on its biological activities and mechanistic investigations. The strict requirement to focus solely on this specific compound cannot be met due to a lack of published research fitting the outlined sections.
While information exists for structurally related N-acyldopamines, such as N-arachidonoyldopamine (NADA) and N-oleoyldopamine (OLDA), these findings cannot be accurately extrapolated to this compound without dedicated studies. The scientific record, as accessible through extensive searches, does not currently contain specific in vitro or in vivo preclinical data for this compound corresponding to the requested detailed outline, which includes cell-based assays, enzymatic modulation, receptor binding, cellular signaling pathway investigations, gene expression profiling, and non-human preclinical studies.
Therefore, the generation of a scientifically accurate and thorough article adhering strictly to the provided outline for this compound is not possible at this time. Further research dedicated specifically to this compound is required before a comprehensive analysis of its biological profile can be compiled.
Biological Activity and Mechanistic Investigations of N Undecyloyldopamine
In Vivo Preclinical Studies of N-Undecyloyldopamine (Non-Human Models)
Selection and Development of Appropriate Animal Models
The preclinical assessment of N-acyldopamines, including by extension this compound, necessitates the use of specific and relevant animal models that can effectively mimic human disease states. accscience.com The selection of these models is critical for elucidating the compound's potential therapeutic effects. mdpi.com Rodent models, primarily mice and rats, are the most frequently utilized due to their genetic similarities to humans, well-understood physiology, and the availability of established disease induction protocols. nih.gov
For investigating the neuroprotective and anti-inflammatory properties of this compound class, several types of animal models are employed:
Neurotoxin-based Models of Parkinson's Disease: These are the most common models for studying Parkinson's-like pathology. accscience.comnih.gov Neurotoxins such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) are administered to rodents to induce the degeneration of dopaminergic neurons, a key feature of Parkinson's disease. nih.govconductscience.com These models are valuable for assessing the ability of compounds like this compound to prevent neuronal death and associated motor deficits. conductscience.com
Genetic Models of Neurodegeneration: With the identification of genes associated with neurodegenerative diseases (e.g., α-synuclein, LRRK2, PINK1), genetically modified rodent models have been developed. nih.govukdri.ac.uk These models, which can involve overexpression of mutant proteins or gene knockouts, allow for the study of disease mechanisms in a context that may more closely resemble human genetic predispositions. nih.govmdpi.com For example, viral vectors are used to overexpress α-synuclein in the substantia nigra to create fibrillar deposits that mimic the Lewy bodies found in Parkinson's disease. conductscience.com
Inflammatory and Neuropathic Pain Models: To study the analgesic potential of N-acyldopamines, various pain models are used. nih.gov
Inflammatory Pain: Models involving the injection of inflammatory agents like Complete Freund's Adjuvant (CFA) or carrageenan into the paw of a rodent are common. nih.govcriver.com These induce a localized inflammatory response characterized by thermal hyperalgesia and mechanical allodynia. scielo.br
Neuropathic Pain: These models are created by inducing injury to peripheral nerves, such as through chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve. criver.comscielo.br They produce long-lasting pain behaviors that mimic human neuropathic pain conditions. scielo.br
Neuroinflammation Models: Systemic administration of agents like lipopolysaccharide (LPS) is used to induce a robust neuroinflammatory response, characterized by the activation of microglia and the release of pro-inflammatory cytokines in the central nervous system (CNS). criver.comfrontiersin.org These models are critical for evaluating the anti-neuroinflammatory effects of test compounds. criver.com
The choice of a specific animal model depends on the research question, whether it pertains to motor deficits, non-motor symptoms like cognitive or mood alterations, or specific molecular pathways like neuroinflammation or pain signaling. nih.gov
Assessment of Efficacy in Disease Models
The efficacy of N-acyldopamines has been demonstrated in various preclinical disease models, primarily focusing on neuroprotection and analgesia. These studies provide a strong basis for the expected efficacy of this compound.
Neuroprotective Efficacy: In models of Parkinson's disease, related compounds have shown significant neuroprotective effects. For instance, studies on niclosamide, which shares some mechanistic pathways, demonstrated its ability to prevent neurodegeneration induced by neurotoxins like MPP+ and 6-hydroxydopamine in cellular models. nih.gov This suggests that N-acyldopamines could similarly protect dopaminergic neurons from toxin-induced death, a key measure of efficacy in these models. nih.gov The primary endpoint in such studies is often the quantification of surviving tyrosine hydroxylase (TH)-positive neurons in the substantia nigra. nih.gov
Analgesic Efficacy: The analgesic properties of N-acyldopamines are primarily linked to their activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling. nih.gov Efficacy in pain models is assessed through various behavioral tests. nih.gov
Inflammatory Pain: In the CFA-induced inflammatory pain model, systemic administration of TRPV1 modulators has been shown to reverse thermal hyperalgesia. nih.gov The efficacy is measured by an increase in the paw withdrawal latency time when exposed to a heat source. criver.com
Neuropathic Pain: In nerve injury models, compounds are tested for their ability to alleviate mechanical allodynia (pain response to a non-painful stimulus). frontiersin.org Efficacy is quantified by measuring the withdrawal threshold to mechanical stimulation with von Frey filaments. The ability of a compound to reverse this hypersensitivity indicates a potent analgesic effect. nih.gov
The table below summarizes expected efficacy endpoints for this compound based on data from related compounds in established disease models.
| Disease Model | Animal Species | Key Efficacy Endpoint | Expected Outcome for this compound |
|---|---|---|---|
| 6-OHDA Model of Parkinson's Disease | Rat/Mouse | Preservation of Dopaminergic Neurons | Increased survival of TH-positive neurons in the substantia nigra |
| CFA-Induced Inflammatory Pain | Rat/Mouse | Reversal of Thermal Hyperalgesia | Increased paw withdrawal latency in thermal tests |
| Chronic Constriction Injury (Neuropathic Pain) | Rat/Mouse | Reversal of Mechanical Allodynia | Increased paw withdrawal threshold to mechanical stimuli |
| LPS-Induced Neuroinflammation | Mouse | Reduction of Pro-inflammatory Cytokines | Decreased levels of TNF-α and IL-1β in brain tissue |
Pharmacodynamic Characterization in Preclinical Systems
Pharmacodynamics (PD) describes what a drug does to the body, specifically the relationship between drug concentration and its biological effect. ppd.comals.net For this compound, the primary pharmacodynamic activity is believed to be the modulation of the TRPV1 ion channel.
Mechanism of Action: N-acyldopamines, such as N-Oleoyldopamine (OLDA) and N-Arachidonoyldopamine (NADA), are recognized as endogenous agonists of the TRPV1 receptor. nih.govwikipedia.org This receptor is a non-selective cation channel predominantly expressed in primary sensory neurons and plays a crucial role in detecting and transducing noxious stimuli, including heat and capsaicin (B1668287). nih.govmdpi.com
The activation of TRPV1 channels on the central terminals of dorsal root ganglion (DRG) neurons can increase the frequency of miniature excitatory postsynaptic currents (mEPSCs) in the spinal cord's dorsal horn. nih.gov This action suggests that endogenous agonists like OLDA, and by extension this compound, can significantly modulate synaptic transmission in spinal pain pathways. nih.gov This effect is particularly pronounced when TRPV1 receptors are sensitized, such as during inflammation. nih.gov
Target Engagement and Biomarkers: Preclinical PD studies aim to demonstrate that the compound interacts with its intended target in vivo. als.netcatapult.org.uk This can be achieved by:
Direct Measurement: Using techniques like patch-clamp recordings in spinal cord slices to show that application of the compound alters neuronal electrical activity, such as mEPSC frequency, in a manner consistent with TRPV1 activation. nih.gov
Biomarker Analysis: Measuring downstream effects of target engagement. For instance, since neuroinflammation is a key component of many CNS disorders, a crucial PD marker is the level of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and microglial activation in the CNS. criver.comfrontiersin.org A successful compound would be expected to reduce these markers in models of neuroinflammation. nih.gov
The relationship between drug exposure (pharmacokinetics) and the observed effect (pharmacodynamics) is critical for predicting the therapeutic window and designing dosing regimens for further studies. allucent.com
| Pharmacodynamic Parameter | Method of Assessment | Expected Effect of this compound |
|---|---|---|
| TRPV1 Receptor Activation | Patch-clamp recording (in vitro/ex vivo) | Increased frequency of mEPSCs in dorsal horn neurons |
| Modulation of Nociceptive Thresholds | Behavioral pain assays (in vivo) | Altered thermal and mechanical pain sensitivity |
| Anti-Neuroinflammatory Activity | Cytokine analysis (ELISA, qPCR) from brain tissue | Reduction in LPS-induced pro-inflammatory cytokines (TNF-α, IL-6) |
| Microglial Activation | Immunohistochemistry (Iba1 staining) in brain tissue | Reduced number and altered morphology of activated microglia |
Translational Research Approaches in Non-Human Primates
Translational research aims to bridge the gap between basic scientific discoveries and their application in human medicine. europa.eu Non-human primates (NHPs), such as macaques and marmosets, are often a critical component of this process due to their close genetic, physiological, and anatomical similarity to humans. europa.eunih.gov They are particularly valuable for studying complex CNS disorders and for the safety testing of new drugs before human clinical trials. nih.goveuropa.eu
While specific studies involving this compound in NHPs have not been identified in the public domain, the use of these models is a logical step in its development pipeline for CNS indications. Research in NHPs would be crucial for:
Validating Efficacy in Higher-Order Species: NHP models of diseases like Parkinson's can replicate more complex aspects of the human condition, including both motor and non-motor symptoms. nih.gov Demonstrating efficacy in an NHP model, such as the MPTP-induced macaque model of Parkinson's, would provide strong evidence of the compound's potential clinical utility. nih.gov
Assessing CNS Pharmacokinetics: Understanding if a compound can cross the blood-brain barrier and achieve therapeutic concentrations in the CNS is vital. criver.com NHP models allow for the collection of cerebrospinal fluid (CSF) to directly measure drug and biomarker levels, providing key data that is more translatable to humans than rodent data. criver.com
Predicting Human Safety and Tolerability: NHPs can help identify potential adverse effects that may not be apparent in rodent studies. europa.eu This is especially important for CNS-active drugs, where subtle behavioral or cognitive side effects need to be carefully monitored. nih.gov
The significant challenges in NHP research, including high costs, ethical considerations, and supply shortages, mean that such studies are typically reserved for the most promising drug candidates after extensive characterization in lower-order species. ncardia.com
Evaluation in Specific Organ Systems and Biological Processes
The primary focus of this compound research is on the central nervous system (CNS) , which comprises the brain and spinal cord and controls most functions of the mind and body. healthdirect.gov.au
Effects on the Central Nervous System: The biological activities of N-acyldopamines are intrinsically linked to processes within the CNS.
Neuroinflammation: This is a protective inflammatory response in the CNS, but chronic activation of glial cells (microglia and astrocytes) contributes to neuronal damage in neurodegenerative diseases like Alzheimer's and Parkinson's. criver.commdpi.commdpi.com By modulating pathways like TRPV1, which is involved in neuro-immune communication, this compound is hypothesized to have anti-neuroinflammatory effects, reducing the production of damaging pro-inflammatory cytokines. frontiersin.orgwikipedia.org
Nociception (Pain Signaling): Nociception is the neural process of encoding and processing noxious stimuli. mdpi.com N-acyldopamines interact directly with this process by activating TRPV1 receptors on primary afferent neurons, which are responsible for transmitting pain signals from the periphery to the spinal cord. nih.gov This interaction can modulate pain perception, making it a key target for analgesic drug development. mdpi.com
Neurodegeneration: This refers to the progressive loss of structure or function of neurons, as seen in Parkinson's disease. nih.gov Compounds that can mitigate the underlying pathologies, such as neuroinflammation and oxidative stress, may slow or halt the degenerative process. nih.gov The dopamine (B1211576) moiety in this compound also suggests a potential interaction with the dopaminergic system, which is profoundly affected in Parkinson's disease. conductscience.com
Interaction with Other Biological Processes: While the CNS is the primary target, the widespread expression of receptors like TRPV1 implies potential effects on other systems. For example, TRPV1 channels are involved in regulating body temperature and are present in various non-neuronal tissues, although the systemic effects of this compound in these other organ systems have not been a primary focus of investigation. The main biological processes of interest remain centered on the compound's ability to influence neuronal function, inflammation, and survival within the central nervous system. aapmr.org
Pharmacological Targets and Molecular Pathway Modulation by N Undecyloyldopamine
Identification and Validation of Specific Molecular Targets
N-Undecyloyldopamine, a member of the N-acyldopamine family of endogenous lipids, has been identified to interact with multiple specific molecular targets. Its polypharmacological profile is central to its biological activity. The primary validated targets include the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel and the G protein-coupled receptor 119 (GPR119).
The Transient Receptor Potential Vanilloid 1 (TRPV1), known as the capsaicin (B1668287) receptor, is a well-established target for N-acyldopamines. nih.govatlasgeneticsoncology.org TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as an integrator of noxious stimuli, including heat and low pH. nih.govmdpi.com Endogenous lipids, such as N-oleoyldopamine (OLDA), a structurally similar compound, have been confirmed as agonists at TRPV1 receptors on both peripheral and central branches of dorsal root ganglion (DRG) neurons. nih.gov
G protein-coupled receptor 119 (GPR119) is another significant molecular target. GPR119 is primarily expressed in insulin-producing pancreatic β-cells and glucagon-like peptide-1 (GLP-1)-producing L-cells in the intestine. nih.govfrontiersin.org Research has demonstrated that a range of lipid amides, including N-oleoyldopamine, can activate GPR119. nih.gov This interaction is crucial for the compound's role in modulating glucose homeostasis. nih.gove-dmj.org
While not a direct target, the enzyme Fatty Acid Amide Hydrolase (FAAH) is relevant to the broader signaling context of this compound. FAAH is responsible for the degradation of other endogenous lipids like anandamide (B1667382). oncotarget.comnih.gov Inhibition of FAAH can increase the levels of these related signaling molecules, and some lipid amides have been characterized as FAAH inhibitors. nih.govoncotarget.com
Table 1: Validated Molecular Targets of N-Acyl Dopamines (including this compound and its analogs)
| Target | Target Class | Role in Physiology |
|---|---|---|
| TRPV1 | Ligand-gated ion channel | Nociception, thermoregulation, inflammation nih.govnih.govmdpi.com |
| GPR119 | G protein-coupled receptor (GPCR) | Glucose homeostasis, hormone secretion nih.gove-dmj.orgresearchgate.net |
Elucidation of the Precise Mechanism of Action at the Molecular Level
The mechanism of action of this compound is target-specific, operating through distinct molecular processes at the receptor level.
At the TRPV1 receptor , this compound functions as an agonist . atlasgeneticsoncology.orgnih.gov Binding of the molecule to the TRPV1 channel induces a conformational change that opens its non-selective cation pore. nih.gov This opening allows for an influx of cations, most notably calcium (Ca²⁺), into the cell. frontiersin.org The influx of positive ions leads to the depolarization of the neuronal membrane, which in turn initiates an action potential, propagating a signal. The binding sites for vanilloid agonists like capsaicin have been localized to specific amino acid residues in the transmembrane domains and intracellular N- and C-termini of the rodent TRPV1 receptor, suggesting a likely binding region for N-acyldopamines. nih.govatlasgeneticsoncology.org
At the GPR119 receptor , this compound also acts as an agonist . nih.gov GPR119 is a Gs-coupled receptor, meaning its activation stimulates the associated Gs alpha subunit of its G protein. researchgate.net This activation triggers the enzyme adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.govresearchgate.net The resulting increase in intracellular cAMP concentration is the key mechanistic step that initiates downstream signaling events. nih.gov Studies have shown that N-oleoyldopamine effectively stimulates cAMP accumulation in cells transfected with GPR119. nih.gov
Interactions with Intracellular Signaling Cascades and Metabolic Networks
The activation of its molecular targets by this compound initiates distinct intracellular signaling cascades that modulate cellular function and interact with broader metabolic networks.
Intracellular Signaling Cascades: The activation of TRPV1 directly triggers a calcium signaling cascade . The influx of Ca²⁺ through the channel pore acts as a second messenger, activating a variety of calcium-dependent enzymes and proteins. wikipedia.org Notably, the sensitivity of TRPV1 itself can be modulated by other signaling pathways, such as those involving Protein Kinase A (PKA) and Protein Kinase C (PKC), which can phosphorylate the receptor and lower its activation threshold, a process implicated in inflammatory pain. nih.govnih.gov Furthermore, nerve growth factor (NGF) can sensitize TRPV1 through the PI3K and MAPK signaling pathways. atlasgeneticsoncology.org
The agonism of GPR119 initiates the cAMP signaling pathway . nih.govresearchgate.net The accumulation of intracellular cAMP, acting as a second messenger, leads to the activation of Protein Kinase A (PKA). units.it Activated PKA then phosphorylates numerous downstream protein targets, leading to a cellular response. units.it In the context of GPR119-expressing cells, this cascade results in the release of crucial metabolic hormones. nih.govresearchgate.net
Metabolic Networks: this compound interacts significantly with metabolic networks, primarily through its action on GPR119. The GPR119-cAMP-PKA signaling cascade in pancreatic β-cells and intestinal L-cells directly stimulates the secretion of insulin (B600854) and incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). nih.gove-dmj.orgresearchgate.net These hormones are central regulators of glucose metabolism , promoting glucose uptake from the blood and enhancing glycemic control. nih.gove-dmj.org
Interaction with lipid metabolic networks also occurs. Activation of TRPV1 has been shown to cause dynamic changes in the levels of other lipid signaling molecules. For instance, stimulating TRPV1 can increase the production of the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG) while decreasing levels of N-acyl ethanolamines, including anandamide. frontiersin.org This demonstrates a direct crosstalk between TRPV1 activation and the regulation of endogenous lipid signaling networks.
Exploration of Polypharmacology and Off-Target Effects
The ability of this compound to act on multiple distinct molecular targets (TRPV1 and GPR119) is a clear example of polypharmacology . scielo.org.mxajol.info This term describes a single drug or compound that interacts with two or more targets, which can lead to a more complex and potentially advantageous therapeutic profile compared to single-target agents. ajol.infonih.gov Rather than being an unintended consequence, this multi-target activity is an intrinsic feature of the compound's pharmacology.
The concept of off-target effects typically refers to interactions with unintended sites that may lead to adverse events. scielo.org.mxnews-medical.net In the case of this compound and its analogs, the distinction between a polypharmacological profile and off-target effects can be subtle. One study investigating GPR119 activation in colonic mucosa found that while the responses to other lipid agonists were diminished in GPR119-deficient mice, the responses to N-oleoyldopamine (OLDA) were not. nih.gov This finding strongly suggests that in that specific tissue and context, OLDA exerts its effects through a mechanism independent of GPR119. nih.gov This could be interpreted as either an off-target effect relative to GPR119 or, more likely, the engagement of its other primary target, TRPV1, which is also known to be present in the gastrointestinal tract. atlasgeneticsoncology.org This highlights the importance of considering the full polypharmacological profile when interpreting the activity of the compound in different biological systems.
Biosynthesis and Metabolism of N Undecyloyldopamine
Potential Endogenous Biosynthetic Pathways of N-Undecyloyldopamine (Hypothetical and Verified)
The endogenous synthesis of N-acyldopamines, including presumably this compound, involves the formation of an amide bond between a fatty acid and dopamine (B1211576) or a dopamine precursor. Research in rat tissues has elucidated several potential, and at times competing, pathways for this conjugation. nih.govresearchgate.netresearchgate.net
Two primary pathways for the biosynthesis of N-acyldopamines have been proposed. researchgate.net While these have been studied primarily with arachidonic acid to form NADA, the general mechanisms are thought to apply to other fatty acids like undecanoic acid.
Pathway 1: Direct Conjugation of Dopamine: This pathway involves the direct enzymatic conjugation of a fatty acid (undecanoic acid) with dopamine. While this seems to be the most direct route, studies have shown that incubating arachidonic acid and dopamine directly yields only insignificant amounts of the final product, suggesting this may not be the primary route or that it requires specific cellular conditions. nih.gov Some evidence suggests that fatty acid amide hydrolase (FAAH), typically a degradative enzyme, might be involved in the conjugation process, possibly by liberating the fatty acid from another lipid like anandamide (B1667382) before conjugation. researchgate.net Another potential enzyme is arylalkylamine N-acyltransferase-like 2, which has been shown in Drosophila melanogaster to transfer fatty acid chains to dopamine. researchgate.net
Pathway 2: The N-Acyltyrosine Intermediate Pathway: A more productive biosynthetic route appears to involve dopamine's precursor, tyrosine. nih.gov In this multi-step process, the fatty acid is first conjugated with tyrosine to form an N-acyltyrosine intermediate (e.g., N-undecanoyl-tyrosine). This intermediate then undergoes the same enzymatic modifications as tyrosine itself to become dopamine. researchgate.netnih.gov This involves hydroxylation by tyrosine hydroxylase to form an N-acyl-L-DOPA intermediate, followed by decarboxylation via aromatic amino acid decarboxylase to yield the final N-acyldopamine. researchgate.net Interestingly, studies suggest that free fatty acids, rather than their activated acyl-CoA esters, serve as the initial substrates for this pathway. nih.gov Furthermore, it's proposed that the decarboxylation step likely precedes the formation of the catechol system. nih.gov
| Pathway | Precursor Molecules | Key Intermediate(s) | Primary Enzymatic Steps (Hypothesized) |
| Direct Conjugation | Undecanoic Acid + Dopamine | None | N-acyltransferase (e.g., FAAH in reverse, Arylalkylamine N-acyltransferase-like 2) |
| N-Acyltyrosine Intermediate | Undecanoic Acid + Tyrosine | N-Undecanoyl-tyrosine, N-Undecanoyl-L-DOPA | 1. N-acylation of Tyrosine2. Tyrosine Hydroxylase3. Aromatic Amino Acid Decarboxylase |
The regulation of N-acyldopamine biosynthesis is complex and not fully understood. The expression and activity of key enzymes like tyrosine hydroxylase are critical regulatory points in the dopamine synthesis pathway and, by extension, the N-acyltyrosine intermediate pathway. researchgate.net The availability of precursor molecules—specifically, the free fatty acid pool and dopamine/tyrosine levels—is also a determining factor.
Metabolic Fate and Biotransformation of Exogenous this compound
Once formed or introduced into a biological system, this compound is subject to metabolic degradation. The catabolism of N-acyldopamines can proceed via three main routes: hydrolysis of the amide bond, modification of the dopamine moiety, or modification of the fatty acid residue. researchgate.net
Several enzyme families are implicated in the breakdown of N-acyldopamines. The specific pathway that predominates may depend on the structure of the acyl chain.
Hydrolysis by Fatty Acid Amide Hydrolase (FAAH): FAAH is a key enzyme responsible for the degradation of many fatty acid amides, including the endocannabinoid anandamide. nih.govnih.gov It catalyzes the hydrolysis of the amide bond, breaking the molecule down into its constituent parts: dopamine and the corresponding fatty acid (undecanoic acid). nih.gov However, FAAH activity is highly dependent on the fatty acid chain; for instance, it readily hydrolyzes NADA but has little to no interaction with N-oleoyldopamine. researchgate.net Therefore, the susceptibility of this compound to FAAH-mediated hydrolysis requires specific investigation.
Modification of the Dopamine Moiety: The dopamine portion of the molecule is susceptible to the same metabolic enzymes that act on dopamine itself. Catechol-O-methyltransferase (COMT) can methylate one of the catechol hydroxyl groups. nih.gov This O-methylation typically reduces the biological activity of catechol-containing compounds. researchgate.net
Modification of the Fatty Acid Moiety: The undecanoyl (fatty acid) chain can be oxidized by cytochrome P450 (CYP) enzymes. researchgate.net This represents another significant pathway for the inactivation and metabolism of the compound.
The resulting degradation products would include undecanoic acid, dopamine, and O-methyl-N-undecanoyldopamine, as well as various oxidized metabolites of the fatty acid chain.
| Enzyme Family | Action | Resulting Metabolites | Notes |
| Fatty Acid Amide Hydrolase (FAAH) | Amide Bond Hydrolysis | Dopamine + Undecanoic Acid | Activity is highly substrate-specific and not confirmed for this compound. researchgate.net |
| Catechol-O-Methyltransferase (COMT) | Methylation | O-Methyl-N-Undecyloyldopamine | A common pathway for catechol-containing compounds. nih.gov |
| Cytochrome P450 (CYP) Enzymes | Oxidation | Oxidized this compound | Primarily acts on the fatty acid chain. researchgate.net |
Significant species differences exist in drug metabolism, particularly concerning the expression and catalytic activity of CYP enzymes. rug.nlnih.govresearchgate.net While direct comparative studies on this compound are lacking, research on other xenobiotics shows that metabolic pathways can differ substantially between commonly used laboratory animals (e.g., rats, mice, dogs) and humans. rug.nlnih.gov For example, isoforms of CYP1A, -2C, -2D, and -3A show notable interspecies differences in activity. nih.govresearchgate.net Similarly, the expression of N-acetyltransferase (NAT), another metabolic enzyme, varies between species, with dogs lacking the NAT activity seen in rats and humans. nih.gov Given that CYP enzymes are involved in N-acyldopamine metabolism, it is highly probable that the metabolic profile and clearance rate of this compound would differ between various non-human species. Most foundational research on N-acyldopamine biosynthesis and metabolism has been conducted in rat tissues. nih.govresearchgate.net
Advanced Analytical Methodologies for N Undecyloyldopamine Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analyzing N-Undecyloyldopamine and related compounds, enabling their separation from interfering matrix components and other lipids. The choice of technique depends on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of NADAs. researchgate.netmdpi.com These methods are ideal for non-volatile and thermally labile compounds like this compound. The separation is typically achieved using reversed-phase (RP) columns, where the lipophilic acyl chain of the molecule interacts with a non-polar stationary phase.
UPLC systems utilize columns packed with sub-2 µm particles, which provides higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. wur.nl For instance, UPLC methods allow for shorter run times and improved separation efficiency, which is crucial when analyzing complex biological samples. wur.nl The separation of various NADAs is often performed on C8 or C18 columns using a gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol. wur.nlresearchgate.netpnas.org
A study developing a UPLC-MS/MS method for dopamine (B1211576) metabolites successfully validated the technique for use in various biological matrices, demonstrating its reliability. researchgate.net While specific HPLC/UPLC methods for this compound are not extensively documented, the parameters used for other long-chain NADAs, such as N-arachidonoyldopamine (NADA) and N-oleoyldopamine (OLDA), are directly applicable.
Table 1: Typical HPLC/UPLC Parameters for N-Acyl Amide Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-phase C8 or C18 (e.g., Acquity UPLC BEH C18, Xterra MS C8) | wur.nlresearchgate.net |
| Mobile Phase A | Water with 0.1% Formic Acid | researchgate.netpnas.org |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | researchgate.netpnas.org |
| Elution | Gradient | biointerfaceresearch.com |
| Flow Rate | 0.2 - 0.5 mL/min (UPLC); 0.5 - 1.2 mL/min (HPLC) | pnas.orgmdpi.com |
| Detector | Mass Spectrometer (MS), UV (approx. 205, 283 nm for NADAs) | researchgate.netcaymanchem.com |
Gas Chromatography (GC) is another powerful separation technique, but its application for long-chain fatty acid amides like this compound is more challenging due to their low volatility and high melting points. oup.com Direct analysis of these compounds often requires high oven temperatures, which can lead to thermal degradation. oup.com
To overcome these limitations, derivatization is a common strategy. The hydroxyl groups on the dopamine moiety can be converted into more volatile silyl (B83357) ethers (e.g., trimethylsilyl (B98337) derivatives), which improves chromatographic performance and reduces peak tailing. However, methods for the direct analysis of long-chain acid amides have been developed using specialized, thermally stable capillary columns (e.g., SE-30) and alkaline-treated columns that yield good, symmetrical peaks for amides with chain lengths up to C18. oup.comjst.go.jp GC coupled with a mass spectrometer (GC-MS) has been successfully used to identify and semi-quantify a family of five long-chain fatty acid amides in human plasma. nih.gov
Table 2: Illustrative GC Conditions for Fatty Acid Amide Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Diethylene glycol succinate (B1194679) polyester (B1180765) or alkaline-treated columns | oup.comjst.go.jp |
| Injector Temperature | ~300-320 °C | jst.go.jp |
| Oven Program | Temperature gradient (e.g., 150 °C to 250 °C) | oup.com |
| Carrier Gas | Helium or Nitrogen | jst.go.jp |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | nih.gov |
Mass Spectrometry (MS)-Based Detection and Identification
Mass spectrometry is the definitive tool for the detection and structural confirmation of this compound. Its high sensitivity allows for the detection of trace amounts in biological samples, while its specificity ensures accurate identification.
The coupling of liquid chromatography with mass spectrometry (LC-MS) and, more powerfully, tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying NADAs and other endocannabinoid-like molecules in complex matrices. researchgate.netresearchgate.netresearchgate.net This combination leverages the separation power of LC with the sensitive and selective detection capabilities of MS. researchgate.netresearchgate.net
In LC-MS/MS analysis, a precursor ion (typically the protonated molecule [M+H]⁺) corresponding to the mass of this compound is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and then specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides exceptional specificity and significantly reduces chemical noise, enabling very low limits of quantification (LOQ). researchgate.netresearchgate.net For instance, a validated LC-MS/MS method for 12 different endocannabinoids, including NADAs, in human plasma achieved LOQs in the low nanomolar range. researchgate.net The fragmentation of N-acyldopamines typically yields a characteristic product ion corresponding to the protonated dopamine fragment (m/z 152), which is often used for quantification. researchgate.net
Table 3: Representative LC-MS/MS Transitions for N-Acyl Amides
| Compound | Precursor Ion [M+H]⁺ | Product Ion(s) | Reference |
|---|---|---|---|
| N-Arachidonoyldopamine (NADA) | 438.3 | 152.1, 287.2 | researchgate.net |
| N-Oleoyldopamine (OLDA) | 418.3 | 152.1, 267.2 | researchgate.net |
| N-Palmitoyldopamine (PALDA) | 392.3 | 152.1 | researchgate.net |
| N-Stearoyldopamine (STEARDA) | 420.4 | 152.1 | researchgate.net |
High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). acs.org This capability is invaluable for confirming the elemental composition of this compound and for identifying unknown metabolites or related compounds in biological samples. researchgate.net
HRMS can distinguish between molecules with the same nominal mass but different elemental formulas, a task that is impossible with low-resolution mass spectrometry. In a study identifying novel NADAs in bovine brain extracts, quadrupole time-of-flight (Q-TOF) mass spectrometry was used to provide exact mass measurements of fragment ions, which allowed for the unambiguous reconstruction and confirmation of the structures of OLDA, PALDA, and STEARDA. researchgate.net HRMS is also critical in metabolomics studies to identify novel halogenated fatty acid amides by analyzing isotopic patterns and exact mass. mdpi.com
Spectroscopic Methods for this compound Characterization
While chromatography and mass spectrometry are essential for separation and detection, spectroscopic methods are vital for the de novo structural characterization of synthesized this compound and its confirmation against reference standards.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the most powerful tool for elucidating the complete chemical structure. mdpi.comrug.nl
¹H-NMR provides information about the number and types of protons and their connectivity, allowing for the identification of signals from the aromatic dopamine head, the ethyl linker, the amide N-H, and the long undecyloyl acyl chain.
¹³C-NMR provides information on all the carbon atoms in the molecule, confirming the presence of the carbonyl group, aromatic carbons, and the aliphatic carbons of the fatty acid chain. mdpi.com
Mass spectrometry, beyond its use in quantification, provides fundamental structural data. HRMS gives the exact molecular weight, confirming the molecular formula. researchgate.net Fragmentation patterns obtained from MS/MS experiments reveal structural motifs, such as the characteristic loss of the dopamine moiety, which helps to piece together the molecule's structure. researchgate.net Together, NMR and MS data provide unequivocal proof of the chemical structure of synthesized this compound. mdpi.comrug.nl
Validation of Analytical Procedures for this compound in Complex Matriceseuropa.euajpsonline.comaustinpublishinggroup.com
Bioanalytical method validation is a comprehensive process that demonstrates that a specific method for the quantitative measurement of an analyte in a given biological matrix is reliable and reproducible for the intended application. ajpsonline.com For chromatographic methods, full validation typically includes assessments of selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability. europa.eu
Evaluation of Specificity and Selectivitynih.govaustinpublishinggroup.com
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including endogenous substances, metabolites, and interfering substances. austinpublishinggroup.com In the context of LC-MS/MS analysis of this compound, specificity is typically achieved through a combination of chromatographic separation and mass spectrometric detection.
To assess selectivity, at least six different blank matrix lots are analyzed to ensure that no interferences are observed at the retention time of the analyte and its internal standard. austinpublishinggroup.com For N-acyldopamines like NADA and OLDA, a column-switching LC-MS/MS method has been shown to provide excellent selectivity. nih.gov In a study validating a method for these compounds in mouse striatum, the selectivity was confirmed by comparing chromatograms from blank cerebellum (a surrogate matrix where the analytes were not detected), spiked cerebellum, and striatum tissue. The absence of interfering peaks in the blank matrix at the specific mass transitions for the analytes confirmed the method's selectivity. nih.gov
The use of isotopically labeled internal standards, such as deuterated analogs (e.g., N-arachidonoyl dopamine-d8), is a common strategy to improve the accuracy and precision of quantification by compensating for matrix effects and variations in sample processing. caymanchem.com
Assessment of Linearity, Range, Accuracy, and Precisionresearchgate.netnih.govajpsonline.com
Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. ajpsonline.com The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
For the analysis of endocannabinoid-like compounds, calibration curves are typically generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis is then applied. For a method analyzing 36 endocannabinoids and related compounds, linearity was established with a coefficient of determination (R²) greater than 0.982. researchgate.net Another study on the quantification of five endocannabinoids, including NADA, demonstrated linearity with R² values greater than 0.99 for all analytes over the tested concentration range. researchgate.net
Accuracy and Precision
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at both intra-day and inter-day levels. mdpi.com
For the validation of analytical methods for NADA and OLDA, the accuracy and precision were found to be satisfactory, meeting the acceptance criteria set by regulatory guidelines. nih.gov Similarly, a validated method for NADA and other endocannabinoids reported intra- and inter-day precision and accuracy values within the recommended acceptance criteria of the Food and Drug Administration (FDA). researchgate.net
Below is a table summarizing typical validation parameters for N-acyldopamines based on published data for related compounds.
| Parameter | Analyte | Typical Value/Range | Reference |
| Linearity (R²) | NADA | > 0.99 | researchgate.net |
| Endocannabinoid-like compounds | > 0.982 | researchgate.net | |
| Accuracy (% Bias) | NADA, OLDA | Within ±15% of nominal value | researchgate.netnih.gov |
| Precision (% RSD) | NADA, OLDA | ≤ 15% | researchgate.netnih.gov |
| Endocannabinoid-like compounds | 0.1 - 14.4% (Reproducibility) | researchgate.net | |
| 0.3 - 18.4% (Repeatability) | researchgate.net |
This table is illustrative and based on data for N-acyldopamines and related compounds due to the lack of specific data for this compound.
Determination of Limits of Detection (LOD) and Quantification (LOQ)researchgate.netnih.gov
The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.
For the sensitive analysis of N-acyldopamines, which are often present at low endogenous concentrations, achieving low LOD and LOQ values is critical. A highly sensitive column-switching LC-MS/MS method for NADA and OLDA in mouse brain tissue reported an LOD and LOQ of 0.125 pg/mg for both analytes. nih.gov Another LC-MS/MS method for the simultaneous quantification of several endocannabinoids reported a lower limit of quantification (LLOQ) of 0.03 ng/mL for NADA. researchgate.net
The following table presents examples of LOD and LOQ values for N-acyldopamines from the literature.
| Analyte | Matrix | LOD | LOQ/LLOQ | Reference |
| NADA, OLDA | Mouse Brain Tissue | 0.125 pg/mg | 0.125 pg/mg | nih.gov |
| NADA | Cell Culture | Not Reported | 0.03 ng/mL | researchgate.net |
| Endocannabinoid-like compounds | Food | 0.01 - 4.30 ng/mL | 0.02 - 14.2 ng/mL | researchgate.net |
This table is illustrative and based on data for N-acyldopamines and related compounds due to the lack of specific data for this compound.
Robustness and Inter-Laboratory Reproducibilitymdpi.comnumberanalytics.comchromatographyonline.com
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. chromatographyonline.com Robustness testing is typically performed during method development by evaluating the influence of various factors such as different columns, mobile phase compositions, pH, and temperature. numberanalytics.com A robust method is essential for ensuring that the results are reliable and consistent even when the experimental conditions are not perfectly controlled. numberanalytics.com For complex analytical techniques like LC-MS/MS, instrumental variability and sample preparation variability are common challenges that need to be addressed to enhance robustness. numberanalytics.comnih.gov
Inter-Laboratory Reproducibility
Inter-laboratory reproducibility, also referred to as ruggedness, assesses the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as in different laboratories. mdpi.comchromatographyonline.com This is a critical parameter for the standardization of analytical methods. karger.com Establishing inter-laboratory reproducibility can be challenging for the analysis of cannabinoids and related compounds due to the heterogeneity of botanical matrices and the strict regulatory environments. karger.com An interlaboratory comparison involving expert laboratories was used to test the accuracy of methods for measuring cannabinoids in food products. rsc.orgnih.gov Such studies are crucial for developing standardized methods that can be applied across different research and testing facilities.
Future Research Directions and Emerging Avenues for N Undecyloyldopamine
Exploration of Novel Biological Functions and Therapeutic Potential
The therapeutic landscape for N-acyl amides is rapidly evolving, with research on related compounds providing a roadmap for the future investigation of N-Undecyloyldopamine. The broader family of N-acyl dopamines (NADDs) is known for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties. nih.govmdpi.com A primary avenue for future research will be to systematically screen this compound for similar activities.
N-arachidonoyl dopamine (B1211576) (NADA), a well-studied analogue, demonstrates potent activity at cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel, contributing to its roles in pain perception, inflammation, and neuroprotection. nih.govlipidmaps.orgwikipedia.org Future studies should investigate whether this compound targets these or other receptors, such as GPR55, which has been implicated in cancer cell apoptosis induced by other N-acyl dopamines. mdpi.comnih.gov
The potential therapeutic applications are vast. Research has shown that various N-acyl dopamines can induce apoptosis in cancer cells and endometriotic stromal cells, suggesting a potential role in oncology and endometriosis treatment. mdpi.com Furthermore, the cytoprotective and immunomodulatory properties of NADDs hint at their potential use in organ preservation for transplantation and in managing autoimmune disorders. nih.govplos.org The neuroprotective effects observed with compounds like N-arachidonoyl dopamine and N-docosahexaenoyl dopamine in models of oxidative stress warrant a thorough investigation into this compound's potential for treating neurodegenerative diseases. mdpi.com
Table 1: Potential Therapeutic Areas for this compound Based on Analogue Research
| Therapeutic Area | Observed Effects of Analogue N-Acyl Dopamines | Key Molecular Targets Implicated | Supporting Citations |
|---|---|---|---|
| Neuroprotection | Antioxidant, anti-inflammatory, and protective against oxidative stress in neuronal cells. | CB1, TRPV1 | nih.govmdpi.com |
| Oncology | Induction of apoptosis in various cancer cell lines. | GPR55, nNOS | mdpi.comnih.gov |
| Inflammatory Disorders | Reduction of inflammatory mediators and modulation of immune cell function. | TRPV1 | nih.govwikipedia.orgfrontiersin.org |
| Endometriosis | Selective cytotoxic effects on endometriotic stromal cells, inducing apoptosis. | CB1, Nitric Oxide Synthase (NOS) | mdpi.com |
| Organ Preservation | Protection against hypothermic preservation injury. | Unfolded Protein Response (UPR) | plos.org |
Application of Integrated Omics Technologies (e.g., Metabolomics, Lipidomics)
To fully understand the biological role of this compound, it is essential to map its synthesis, degradation, and interaction with other molecules. Integrated omics technologies, particularly lipidomics and metabolomics, are powerful tools for this purpose. frontiersin.org The field of "endocannabinoidomics" leverages these technologies to profile the complex array of N-acyl amides and related lipids in biological systems. nih.govfrontiersin.org
Future research should employ targeted and untargeted lipidomics to quantify this compound levels in various tissues and biofluids under different physiological and pathological conditions. This can reveal how its production is regulated and which disease states might involve its dysregulation. frontiersin.org For instance, targeted lipidomics has successfully identified dozens of novel N-acyl amides in organisms like Drosophila melanogaster, demonstrating the discovery potential of this approach. plos.org
Integrating lipidomics with other omics disciplines such as transcriptomics and proteomics can provide a systems-level view of this compound's function. By correlating changes in its levels with gene and protein expression profiles, researchers can identify the enzymatic pathways responsible for its metabolism and uncover its downstream signaling cascades. This approach has been instrumental in characterizing the broader endocannabinoidome and can be applied to pinpoint the specific role of this compound within this network. mdpi.combiorxiv.org
Table 2: Application of Omics Technologies in this compound Research
| Omics Technology | Research Objective | Expected Outcome | Supporting Citations |
|---|---|---|---|
| Targeted Lipidomics | Quantify this compound in different tissues and disease states. | Identification of tissues where it is active; correlation with pathology. | nih.govplos.org |
| Untargeted Lipidomics | Discover novel metabolites of this compound and related lipids. | Elucidation of metabolic pathways and identification of new bioactive lipids. | frontiersin.org |
| Transcriptomics (RNA-seq) | Identify genes whose expression is altered by this compound treatment. | Discovery of target receptors, metabolic enzymes, and downstream signaling pathways. | biorxiv.org |
| Proteomics | Analyze changes in protein expression and post-translational modifications. | Identification of protein targets and confirmation of enzymatic pathways. | biorxiv.org |
| Integrated Multi-Omics | Combine data from all omics platforms for a holistic view. | Comprehensive understanding of the compound's mechanism of action and biological network. | frontiersin.org |
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies
Mechanistic insights into how this compound exerts its effects require robust and physiologically relevant model systems. Advanced in vitro and ex vivo models offer controlled environments to dissect cellular and tissue-level responses.
Future research will benefit from moving beyond simple 2D cell cultures to more complex systems. Three-dimensional (3D) organoids and spheroids, for example, can better recapitulate the architecture and function of human tissues. Brain organoids could be used to study neuroprotective effects, while tumor spheroids could serve as a more accurate model for testing anti-cancer activity. Similarly, microfluidic "organ-on-a-chip" platforms can model the dynamic environment of human organs, allowing for the study of this compound's effects on processes like endothelial barrier function and immune cell trafficking. mdpi.com
A range of established in vitro models can be adapted for studying this compound. For example, primary neuronal cultures can be used to investigate neurotrophic factor expression, while endothelial cell lines can be used to study the unfolded protein response. mdpi.complos.org In vitro models of adipogenesis or steatosis could be used to explore a potential role in metabolic regulation. nih.govjove.com These models are invaluable for conducting inhibitory analyses to pinpoint specific receptors and signaling molecules, as has been done for other N-acyl dopamines to demonstrate their mechanism of action in inducing apoptosis. mdpi.com
Ex vivo models, which utilize excised tissues, bridge the gap between in vitro and in vivo research by preserving the native cellular architecture. frontiersin.org For instance, isolated perfused organ systems could be employed to study the pharmacological effects of this compound on a specific organ in a controlled setting, free from systemic influences.
Integration with Systems Biology and Computational Modeling Approaches
The complexity of the endocannabinoidome, with its myriad lipids, receptors, and enzymes, necessitates the use of systems biology and computational modeling. oup.com These approaches can integrate diverse datasets to build predictive models of biological networks, offering insights that are not achievable through purely experimental means.
A key future direction is the development of a comprehensive computational model for the N-acyl dopamine family, with a specific module for this compound. Such a model would incorporate its known and predicted interactions with enzymes and receptors. By integrating experimental data from lipidomics and other omics studies, this model could be used to simulate the dynamic behavior of this compound within the cell. biorxiv.org
These models can serve several purposes. They can predict novel biological functions by identifying previously unknown network connections. They can also function as working hypotheses to guide future experimental work, making research more efficient. oup.com For example, by simulating the effect of inhibiting a particular enzyme, researchers could predict the impact on this compound levels and its downstream consequences, which can then be validated in the lab. As our understanding of the endocannabinoid system grows, these integrative models will become indispensable for deciphering the precise role of individual lipid mediators like this compound.
Q & A
Q. What are the recommended methods for synthesizing N-Undecyloyldopamine with high purity, and how can researchers validate the synthesis process?
- Methodological Answer : Synthesis typically involves coupling dopamine hydrochloride with undecylenic acid derivatives via carbodiimide-mediated amidation. To ensure purity (>98%), use techniques like column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Validate the process using:
- HPLC-UV/Vis (C18 column, acetonitrile/water + 0.1% TFA) to confirm retention time and peak homogeneity.
- NMR spectroscopy (1H/13C) to verify structural integrity and absence of unreacted precursors.
Include a purity threshold (e.g., ≥95%) in protocols, referencing pharmacopeial standards for amine-containing compounds .
Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?
- Methodological Answer : Key parameters include:
- Solubility : Test in polar (water, PBS) and nonpolar solvents (DMSO, ethanol) using shake-flask methods.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- pKa : Use potentiometric titration or UV-spectrophotometric methods.
Document deviations from expected values (e.g., solubility in PBS < 1 mg/mL) and adjust experimental buffers accordingly .
Q. What standardized protocols exist for assessing this compound’s stability under varying storage conditions?
- Methodological Answer : Follow ICH Q1A(R2) guidelines:
- Long-term : 25°C/60% RH for 12 months.
- Accelerated : 40°C/75% RH for 6 months.
Analyze degradation products via LC-HRMS and compare against known impurities (e.g., dopamine oxidation byproducts). Use argon-purged vials to mitigate oxidative degradation .
Advanced Research Questions
Q. How can in vitro models be optimized to study this compound’s interaction with TRPV1 receptors while minimizing nonspecific binding?
- Methodological Answer :
- Cell Line Selection : Use HEK293 cells stably transfected with human TRPV1.
- Binding Assays : Employ competitive displacement with [³H]-resiniferatoxin. Include controls with capsazepine (TRPV1 antagonist) to confirm specificity.
- Data Interpretation : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Ki values. Address nonspecific binding by subtracting signals from vector-only transfected cells .
Q. What strategies mitigate matrix effects when quantifying this compound in plasma via LC-MS/MS?
- Methodological Answer :
- Sample Preparation : Use protein precipitation with acetonitrile (2:1 v/v) followed by phospholipid removal cartridges.
- Internal Standard : Deuterated this compound (d₃-dopamine moiety) to correct for ion suppression.
- Calibration : Matrix-matched standards (pooled blank plasma) to account for endogenous interferences. Validate recovery rates (≥85%) and matrix effect (<15% CV) per FDA Bioanalytical Method Validation guidelines .
Q. How should conflicting pharmacokinetic data (e.g., bioavailability discrepancies) be reconciled in systematic reviews?
- Data Extraction : Tabulate study parameters (species, dose, formulation, analytical method).
- Heterogeneity Analysis : Use Cochrane’s Q-test and I² statistic to quantify variability. Subgroup analyses (e.g., rodent vs. non-rodent) may explain contradictions.
- Meta-Regression : Explore covariates like lipid solubility (logP) influencing bioavailability. Report confidence intervals and funnel plots to assess publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
